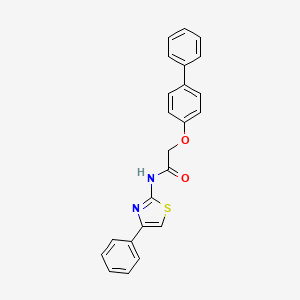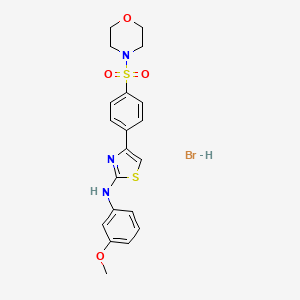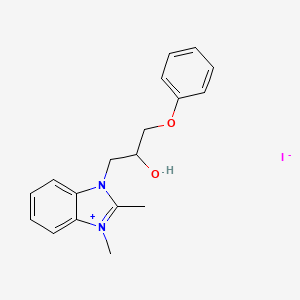![molecular formula C15H25NO2 B5193844 [1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate](/img/structure/B5193844.png)
[1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate: is an organic compound with a complex structure, featuring a diethylamino group, a methyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate typically involves multi-step organic reactions. One common method includes the alkylation of a diethylamine with a suitable alkyne precursor, followed by esterification with acetic acid or its derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps like distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, where nucleophiles like hydroxide ions or amines replace the acetate group, forming alcohols or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature or elevated temperatures.
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), mild to moderate temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alcohols, amides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a building block for bioactive molecules.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, such as surfactants or polymers, due to its unique structural features.
Mechanism of Action
The mechanism by which [1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The pathways involved could include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or changes in gene expression.
Comparison with Similar Compounds
[1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] alcohol: Similar structure but with a hydroxyl group instead of an acetate ester.
[1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] amide: Similar structure but with an amide group instead of an acetate ester.
Uniqueness: The presence of the acetate ester group in [1-(Diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate imparts unique chemical properties, such as increased reactivity in esterification and hydrolysis reactions
Properties
IUPAC Name |
[1-(diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-6-9-11-15(5,18-14(4)17)12-10-13-16(7-2)8-3/h6H,1,7-9,11,13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKKYYXOWAXOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(CCC=C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5193780.png)
![N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide](/img/structure/B5193794.png)
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5193799.png)

![4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid](/img/structure/B5193809.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5193814.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193821.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B5193825.png)

![13-(3-fluorophenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione](/img/structure/B5193833.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B5193841.png)
![dimethyl 5-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}isophthalate](/img/structure/B5193842.png)

